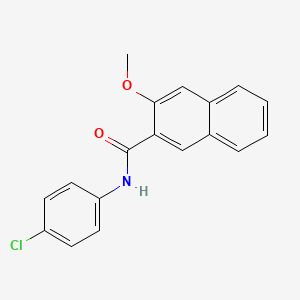

N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide, also known as JTE-907, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Bioactivity and Anti-invasive Potential

Research has explored the bioactivity of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, highlighting their potential as anti-invasive agents. These compounds have been tested against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis, showing comparable or even better activity than standard treatments like ampicillin and isoniazid. The lack of cytotoxic effects at concentrations above 30 µM and their interaction with photosynthetic electron transport in chloroplasts further underscore their potential therapeutic applications (Michnová et al., 2019).

Antibacterial and Antimycobacterial Activities

A series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated notable antibacterial and antimycobacterial activities. Some compounds outperformed the standard antibiotics ampicillin and rifampicin against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, with no significant cytotoxicity observed in THP-1 cells. This suggests their potential as more effective treatments for resistant bacterial strains (Goněc et al., 2015).

Inhibition of Photosynthetic Electron Transport

The capacity to inhibit photosynthetic electron transport (PET) in chloroplasts has been a key focus, particularly in the context of agricultural chemistry. Compounds such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have been shown to inhibit PET, suggesting their potential utility as herbicides or in studying photosynthesis mechanisms. The activity is influenced by the substituents' position and the compound's lipophilicity, providing insights into their interaction with photosystem II (Kos et al., 2021).

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with multiple receptors, contributing to their broad-spectrum biological activities .

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

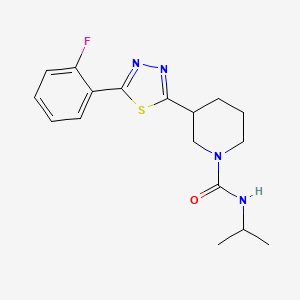

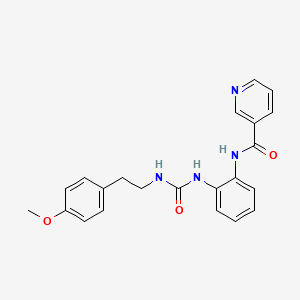

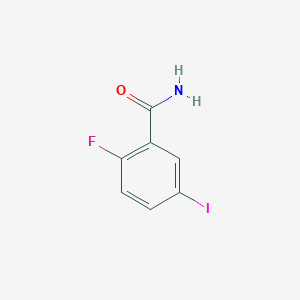

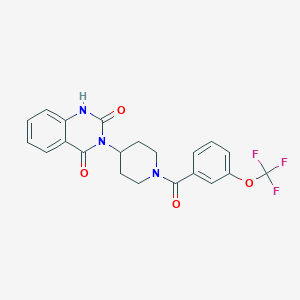

IUPAC Name |

N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXHWRKMVHUJAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)

![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)

![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)

![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)

![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2378533.png)

![4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol](/img/structure/B2378536.png)